![molecular formula C14H14ClNS B13983363 n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline CAS No. 6632-01-5](/img/structure/B13983363.png)
n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is a chemical compound with the molecular formula C14H14ClNS. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl-ethyl chain, which is further connected to an aniline moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the bromoethylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol or methanol, and the reaction is typically carried out at elevated temperatures to accelerate the process .
化学反应分析
Types of Reactions
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
科学研究应用
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
- Thiazole derivatives
Uniqueness
N-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline is unique due to its specific structural features, such as the presence of a chlorophenyl group and a sulfanyl-ethyl chain. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
属性
CAS 编号 |
6632-01-5 |
|---|---|
分子式 |
C14H14ClNS |
分子量 |
263.8 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenyl)sulfanylethyl]aniline |
InChI |
InChI=1S/C14H14ClNS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI 键 |
ANSUYONBIVVFTK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCCSC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
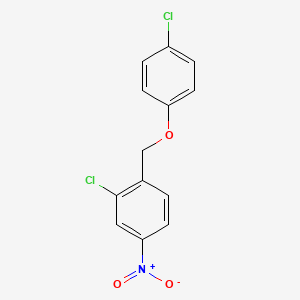
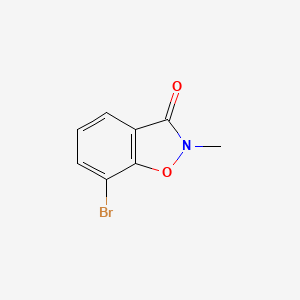
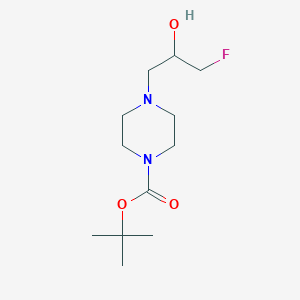

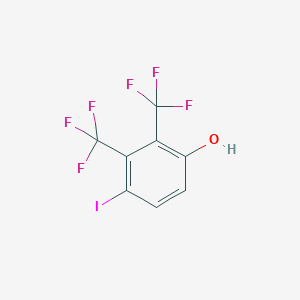

![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)
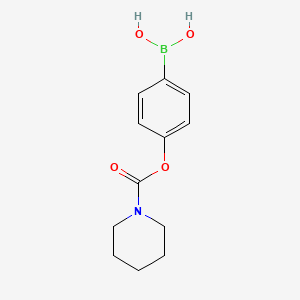
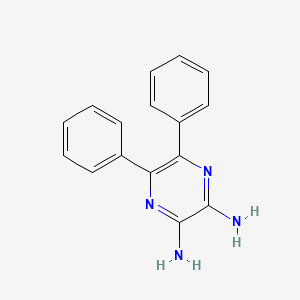
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
